Sigma-2 Receptor (σ₂R/TMEM97) Affinity of the N-Acyl-2-arylpiperidine Scaffold vs. Morpholine and N-Methylpiperazine Analogs
In a systematic evaluation of 2-arylpiperidine analogs, N-acyl-2-arylpiperidines demonstrated high affinity for σ₂R/TMEM97, whereas structurally matched compounds containing morpholine or N-methylpiperazine in place of the piperidine ring exhibited significantly lower affinities [1]. A representative N-acyl-2-arylpiperidine from this series achieved Ki(σ₂) = 15.8 nM with Ki(σ₁)/Ki(σ₂) selectivity ratio of 3.2 (Ki(σ₁) = 51.3 nM), confirming that the piperidine ring, when acylated at the nitrogen and substituted with an aryl group at the 2-position, is a key pharmacophoric element for σ₂R engagement [2]. This class-level evidence indicates that N-(2-(Piperidin-2-yl)phenyl)acetamide, which embodies the N-acyl-2-arylpiperidine architecture, is scaffold-primed for σ₂R binding in a manner not shared by piperazine- or morpholine-based analogs.
| Evidence Dimension | Sigma-2 receptor (σ₂R/TMEM97) binding affinity |
|---|---|
| Target Compound Data | N-(2-(Piperidin-2-yl)phenyl)acetamide: no direct Ki data available; belongs to the N-acyl-2-arylpiperidine class shown to have high σ₂R affinity |
| Comparator Or Baseline | Representative N-acyl-2-arylpiperidine: Ki(σ₂) = 15.8 nM, Ki(σ₁) = 51.3 nM [2]; Morpholine and N-methylpiperazine analogs: lower σ₂R affinities (exact values not publicly disclosed) [1] |
| Quantified Difference | N-acyl-2-arylpiperidines show high σ₂R/TMEM97 affinity; morpholine and N-methylpiperazine congeners show lower affinity. Selectivity ratio (σ₁/σ₂) for lead compound: ~3.2-fold [2]. |
| Conditions | Radioligand competitive binding assays; Ki values determined by the Psychoactive Drug Screening Program (PDSP); σ₁R and σ₂R/TMEM97 binding assessed using standard displacement protocols [1][2]. |
Why This Matters
For research programs targeting the sigma-2 receptor (TMEM97), which is implicated in cancer, neurodegenerative disorders, and cholesterol homeostasis, the 2-arylpiperidine scaffold is mechanistically validated; analogs lacking this core structure are unlikely to achieve comparable target engagement.
- [1] Preparation of novel analogs of 2-arylpiperidines and evaluation of their sigma receptor binding affinities. European Journal of Medicinal Chemistry, 2022, 114310. PMID: 35395511. View Source
- [2] Scite.ai summary of the 2022 European Journal of Medicinal Chemistry paper, reporting Ki(σ₂) = 15.8 nM and Ki(σ₁) = 51.3 nM for a representative σ₂R agonist from the N-acyl-2-arylpiperidine series. Retrieved May 2026. View Source
